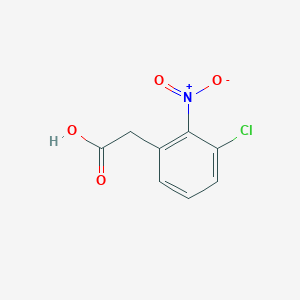

3-Chloro-2-nitrophenylacetic acid

Beschreibung

Contextual Significance in Modern Organic Synthesis

The synthesis of complex organic molecules often relies on the use of such well-defined starting materials. Phenylacetic acid derivatives can be prepared through various methods, including the hydrolysis of benzyl (B1604629) cyanides, the oxidation of corresponding aromatic hydrocarbons, or through palladium-catalyzed coupling reactions. inventivapharma.comyoutube.com These synthetic routes provide access to a wide array of substituted phenylacetic acids, which can then be further elaborated into more complex structures.

Role as Key Intermediates in Pharmaceutical and Agrochemical Development

The phenylacetic acid motif is a common feature in a multitude of biologically active compounds. In the pharmaceutical industry, these derivatives are crucial intermediates in the synthesis of a wide range of drugs. drugbank.com For instance, they form the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. wikipedia.org The specific substituents on the phenyl ring are critical for modulating the pharmacological activity and pharmacokinetic properties of these drugs.

Similarly, in the agrochemical sector, substituted phenylacetic acids are employed in the development of herbicides and fungicides. google.comchemimpex.com The presence and position of substituents on the aromatic ring can confer selective herbicidal or fungicidal activity, allowing for the targeted control of pests and weeds with minimal impact on crops. google.comaaem.pl For example, phenoxyacetic acid herbicides are widely used to control broadleaf weeds. aaem.pl

Academic Relevance of Nitro- and Chloro-Substituted Aromatic Systems

The presence of both nitro and chloro substituents on an aromatic ring, as seen in 3-Chloro-2-nitrophenylacetic acid, presents a fascinating area of study for academic researchers. These electron-withdrawing groups significantly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov The interplay between the directing effects of the nitro and chloro groups, as well as the acetic acid side chain, offers a rich platform for investigating reaction mechanisms and exploring novel synthetic transformations.

The study of such systems contributes to a deeper understanding of fundamental concepts in organic chemistry, including reaction kinetics, substituent effects, and the stability of reaction intermediates like Meisenheimer complexes. nih.gov Computational studies have also been employed to predict the reactivity and regioselectivity of nucleophilic attack on these complex aromatic systems. acs.orgmdpi.com

Chemical and Physical Properties of this compound

This compound is a solid compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . chemnet.comchemsrc.com Its structure features a benzene (B151609) ring substituted with a chlorine atom at position 3, a nitro group at position 2, and an acetic acid group at position 1.

| Property | Value |

| CAS Number | 23066-21-9 |

| Molecular Formula | C8H6ClNO4 |

| Molecular Weight | 215.59 g/mol |

| Boiling Point | 374.2 °C at 760 mmHg |

| Flash Point | 180.1 °C |

| Density | 1.532 g/cm³ |

| Refractive Index | 1.611 |

| Data sourced from multiple chemical suppliers and databases. chemnet.comchemsrc.com |

Synthesis of this compound

The synthesis of substituted phenylacetic acids can be achieved through various established chemical routes. A common method involves the chloromethylation or bromomethylation of a suitably substituted aromatic compound, followed by reaction with a cyanide salt to form a benzyl cyanide intermediate. Subsequent hydrolysis of the nitrile group then yields the desired phenylacetic acid. google.com

Another approach involves the direct carboxylation of benzyl halides. google.com More modern techniques, such as palladium-catalyzed cross-coupling reactions, have also been developed to synthesize substituted phenylacetic acids with high efficiency and selectivity. inventivapharma.com For instance, a Suzuki coupling reaction can be employed to couple a boronic acid with an alkyl halide. inventivapharma.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-chloro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJTYQBHLXPJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475717 | |

| Record name | 3-Chloro-2-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23066-21-9 | |

| Record name | 3-Chloro-2-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Nitrophenylacetic Acid and Analogues

Advanced Strategies for Aromatic Ring Functionalization

The functionalization of the aromatic ring of phenylacetic acid and its derivatives is central to the synthesis of 3-Chloro-2-nitrophenylacetic acid. The key transformations are nitration and chlorination, where achieving the desired 1,2,3-substitution pattern is a significant challenge due to the inherent directing effects of the functional groups involved.

Electrophilic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. nih.gov The active electrophile is typically the nitronium ion (NO₂⁺), which is generated from nitric acid, often with the aid of a stronger co-acid like sulfuric acid. google.comfrontiersin.org The regiochemical outcome of the reaction is governed by the substituents already present on the aromatic ring. nih.gov

The choice of nitrating agent and reaction conditions significantly impacts the regioselectivity and yield of the nitration of phenylacetic acid precursors. While the classic mixed acid system (HNO₃/H₂SO₄) is common, other reagents can offer different reactivity profiles. google.com The use of acetic anhydride with nitric acid is one such alternative. This mixture can generate acetyl nitrate, a less aggressive nitrating agent, which can influence the product distribution. For example, the reaction of 3-Oxo-17α-pregna-4,6-diene-21,17-carbolactone with acetic anhydride/nitric acid results in electrophilic substitution to yield the 4-nitro derivative. nih.gov

The concentration of nitric acid is also a critical factor. In an illustrative experiment, treating phenylacetic acid with 70% HNO₃ yields a product with a melting point of 106-111 °C, corresponding to mononitration. ed.gov In contrast, using 90% HNO₃ leads to a different product with a melting point of 175-179 °C, indicating that the reaction conditions can be tuned to control the degree of nitration. ed.gov Temperature control is also crucial; nitration reactions are often performed at reduced temperatures (e.g., below 30 °C) to manage the exothermic nature of the reaction and prevent unwanted side reactions or runaway processes. google.com

Table 1: Effect of Nitric Acid Concentration on Phenylacetic Acid Nitration

| Reactant | Nitrating Agent | Observed Product M.P. | Inferred Product |

|---|---|---|---|

| Phenylacetic acid | 70% HNO₃ | 106-111 °C | Mononitrophenylacetic acid |

| Phenylacetic acid | 90% HNO₃ | 175-179 °C | Dinitrophenylacetic acid |

Data derived from an educational experiment designed to illustrate electrophilic aromatic substitution concepts. ed.gov

When a substituent is already present on the phenyl ring, it directs the incoming nitro group to specific positions. The carboxymethyl group (-CH₂COOH) of phenylacetic acid is generally considered an ortho-, para-director. ed.gov Therefore, the direct nitration of phenylacetic acid typically yields a mixture of 2-nitrophenylacetic acid and 4-nitrophenylacetic acid. orgsyn.orgwikipedia.orgnih.gov

The synthesis of specifically substituted nitrophenylacetic acids often starts with an appropriately substituted precursor. For example, a general method for producing 2-nitro-4-substituted phenylacetic acids begins with a 4-substituted halobenzene. google.com This starting material is first nitrated using a mixed acid of concentrated nitric acid and sulfuric acid to produce a 2-X-5-substituted-nitrobenzene (where X is the halogen). google.com This intermediate is then converted in subsequent steps to the final substituted phenylacetic acid product. google.com This highlights a strategy where the final substitution pattern is achieved by starting with a precursor that already contains some of the required functionality, thereby guiding the subsequent nitration step.

Halogenation is another key electrophilic aromatic substitution reaction used to introduce halogen atoms onto an aromatic ring. mt.com For the chlorination of benzene (B151609) derivatives that are not highly activated, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically required. wikipedia.org The catalyst polarizes the Cl-Cl bond, creating a more potent electrophile that can be attacked by the aromatic π-system, leading to the formation of an arenium ion intermediate and subsequent loss of a proton to restore aromaticity. wikipedia.org

When halogenating a substituted phenylacetic acid, the existing substituents will direct the position of the incoming chlorine atom. For instance, if chlorinating 2-nitrophenylacetic acid, both the ortho-directing -CH₂COOH group and the meta-directing -NO₂ group would direct the electrophile to positions 4 and 6. This makes the direct chlorination of 2-nitrophenylacetic acid an unsuitable route for synthesizing this compound.

The synthesis of this compound requires a specific sequence of reactions to achieve the desired substitution pattern. The order of nitration and chlorination is critical due to the directing effects of the involved functional groups.

Pathway 1: Nitration followed by Chlorination

Nitration of Phenylacetic Acid: This step produces a mixture of 2-nitrophenylacetic acid and 4-nitrophenylacetic acid.

Chlorination of 2-Nitrophenylacetic Acid: The carboxymethyl group directs ortho- and para-, while the nitro group directs meta-. For an incoming electrophile, both groups direct to the 4- and 6-positions. This pathway will not yield the desired 3-chloro isomer.

Pathway 2: Chlorination followed by Nitration

Chlorination of Phenylacetic Acid: This step would produce a mixture of 2-chlorophenylacetic acid, 3-chlorophenylacetic acid, and 4-chlorophenylacetic acid.

Separation and Nitration of 3-Chlorophenylacetic Acid: After isolating the 3-chloro isomer, the subsequent nitration step must be considered. The -CH₂COOH group directs ortho- and para- (to positions 2, 4, 6), and the -Cl group also directs ortho- and para- (to positions 2, 4, 6). Position 2 is strongly activated by both groups, making it the most likely site for nitration.

This analysis suggests that the most viable synthetic route involves the initial chlorination of phenylacetic acid, isolation of the 3-chlorophenylacetic acid isomer, and subsequent regioselective nitration at the 2-position to yield the final product, this compound. A patented method for synthesizing 2-nitro-4-substituted phenylacetic acids follows a similar logic, starting with a 4-substituted halobenzene which is first nitrated and then elaborated to the phenylacetic acid, demonstrating the principle of using an existing halogen to direct the nitration. google.com

Table 2: Analysis of Synthetic Pathways

| Pathway | Step 1 | Intermediate(s) | Step 2 | Feasibility for Target Product |

|---|---|---|---|---|

| 1 | Nitration | 2-Nitrophenylacetic acid | Chlorination | Low; directing groups favor 4- and 6-chloro isomers. |

Regioselective Nitration of Phenylacetic Acid Precursors

Transition-Metal-Catalyzed Synthetic Routes

While classical electrophilic aromatic substitution remains a primary method, modern organic synthesis increasingly utilizes transition-metal-catalyzed reactions for C-H bond functionalization and cross-coupling. mdpi.com These methods can offer alternative pathways with potentially higher selectivity and milder reaction conditions. For the synthesis of compounds like this compound, transition-metal catalysis could theoretically be applied to introduce the chloro or nitro groups.

For example, palladium-catalyzed C-H coupling reactions have been used to form C-C bonds in complex molecule synthesis. mdpi.com While less common for nitration or chlorination of simple arenes, research into catalyzed C-H functionalization is ongoing. Metal complexes containing heterocyclic carboxylate ligands have been synthesized and studied for various applications, indicating the compatibility of the carboxylate functional group with transition metal chemistry. mdpi.com However, specific, well-established transition-metal-catalyzed routes for the direct synthesis of this compound from phenylacetic acid are not prominently described in the surveyed literature, and this area remains a subject for further research and development.

Coupling Reactions for C-C and C-Heteroatom Bond Formation

Cross-coupling reactions are fundamental in modern synthesis for creating C-C and C-heteroatom bonds, often utilizing transition metal catalysts like palladium or copper. icmpp.ro These reactions typically involve combining an organometallic reagent with an organic electrophile. icmpp.ro For analogues of this compound, the chloro-substituent on the aromatic ring serves as a key handle (an organic electrophile) for such transformations.

Key C-C Bond Forming Reactions:

Suzuki-Miyaura Coupling: Reaction of the aryl chloride with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst to form a new aryl-aryl or aryl-alkyl bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction between the aryl chloride and a terminal alkyne, creating a C(sp²)-C(sp) bond. icmpp.ro

Heck Reaction: A palladium-catalyzed reaction that forms a C-C bond between the aryl chloride and an alkene. rsc.org

Key C-Heteroatom Bond Forming Reactions:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction used to form C-N bonds by reacting the aryl chloride with an amine.

Chan-Lam Coupling: A copper-promoted method for forming C-N and C-O bonds using boronic acids as the coupling partner for amines and alcohols. researchgate.net

These reactions offer a powerful way to modify the periphery of the this compound scaffold, enabling the synthesis of a diverse library of analogues with varied electronic and steric properties.

| Coupling Reaction | Bond Formed | Typical Reagents | Catalyst System |

| Suzuki-Miyaura | C-C | Aryl/Alkyl Boronic Acid | Palladium |

| Sonogashira | C-C (alkyne) | Terminal Alkyne | Palladium/Copper |

| Buchwald-Hartwig | C-N | Amine | Palladium |

| Chan-Lam | C-N, C-O | Boronic Acid, Amine/Alcohol | Copper |

Decarboxylative Coupling Methodologies Utilizing the Carboxylic Acid Moiety

A more recent and innovative strategy in cross-coupling involves using the carboxylic acid moiety itself as a reactive partner, which undergoes decarboxylation (loss of CO₂) to form a new bond. rsc.orgwikipedia.org This approach is advantageous as it uses readily available and stable carboxylic acids, avoiding the need to prepare often sensitive organometallic reagents. wikipedia.org

Transition metal-catalyzed decarboxylative cross-coupling can forge a variety of new bonds where the carboxyl group was previously located. rsc.org This method has been successfully applied to form C-C, C-N, C-S, and C-P bonds. wikipedia.orgrsc.org For a molecule like this compound, this would involve using a precursor aromatic carboxylic acid where the desired new group replaces the carboxyl function. The process involves the cleavage of a C-COOH bond, which is then replaced by a new C-C or C-heteroatom bond. rsc.org

| Feature | Traditional Cross-Coupling | Decarboxylative Cross-Coupling |

| Reactive Handle | Typically an organohalide (e.g., Ar-Cl) | Carboxylic Acid (Ar-COOH) |

| Coupling Partner | Pre-formed organometallic reagent (e.g., R-B(OH)₂) | Organic Halide (R-X) |

| Byproduct | Metal salts | CO₂ |

| Advantages | Well-established, broad scope | Uses inexpensive, stable carboxylic acids; avoids sensitive reagents. wikipedia.org |

Ullmann-Type Amination Reactions in O-Chloroarylacetic Acid Cyclization

The Ullmann reaction is a classic copper-promoted coupling method. wikipedia.orgwikipedia.org While traditionally used for synthesizing symmetric biaryls, Ullmann-type reactions are widely employed for C-N and C-O bond formation by coupling an aryl halide with an amine or alcohol, respectively. wikipedia.orgorganic-chemistry.org These reactions are comparable to palladium-catalyzed methods but often require higher temperatures. wikipedia.org

A significant application of this methodology is in the intramolecular cyclization of appropriately substituted precursors. For analogues of ortho-chloroarylacetic acids, an intramolecular Ullmann-type amination can be a powerful tool for synthesizing heterocyclic structures. In this process, an aryl chloride bearing an acetic acid side chain and a tethered amine nucleophile can undergo a copper-catalyzed cyclization. The reaction proceeds via the formation of a C-N bond, leading to the construction of a lactam, a cyclic amide. The proximity of the reacting groups (the chloro-substituent and the amine) is crucial for the efficiency of the ring-closing reaction. Electron-withdrawing groups on the aryl halide can accelerate the coupling process. wikipedia.org

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free and Ligand-Free Reaction Conditions

A major goal in green chemistry is the reduction or elimination of volatile organic solvents. One approach is to conduct reactions under solvent-free conditions. High-speed ball-milling, for instance, is a mechanochemical technique that can facilitate reactions between solid reagents in the absence of a solvent. pitt.edu Another strategy involves running reactions "neat" at elevated temperatures.

Furthermore, simplifying the catalytic system by omitting the need for complex and expensive organic ligands is highly desirable. Ligands are used to stabilize and activate the metal catalyst, but their synthesis adds steps and cost, and they can be difficult to remove from the final product. Several modern protocols for Ullmann-type aminations have been developed that operate effectively without a ligand and even in environmentally benign solvents like water or under solvent-free conditions. organic-chemistry.org

Sustainable Catalyst Systems

The choice of metal catalyst is a key consideration for sustainability. While palladium is an exceptionally versatile and active catalyst for cross-coupling, it is also rare and expensive. Consequently, there is significant interest in developing catalytic systems based on more earth-abundant and less toxic metals.

Copper: As the basis for the Ullmann reaction, copper is an attractive alternative to palladium for C-N, C-O, and C-S bond formation. wikipedia.org It is significantly less expensive than palladium.

Iron: Iron is another abundant and low-cost metal that is finding increasing use in catalysis. Iron-catalyzed reactions, including decarboxylative couplings, are an active area of research. nih.gov

Aqueous Media: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. "On water" promoted Ullmann-type C-N bond forming reactions have been successfully developed, offering a more environmentally friendly alternative to traditional methods. organic-chemistry.org

By embracing these green chemistry approaches, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Nitrophenylacetic Acid

Reaction Pathways Involving the Nitro Group

The presence of a nitro group on the aromatic ring of 3-Chloro-2-nitrophenylacetic acid is a key determinant of its chemical reactivity. This electron-withdrawing group not only influences the electron density of the benzene (B151609) ring but also directly participates in a variety of chemical transformations.

The nitro group is readily susceptible to reduction, a transformation that serves as a gateway to a diverse range of subsequent reactions, most notably cyclizations to form heterocyclic structures.

A prominent reaction of 2-nitrophenylacetic acids is their conversion to oxindoles through reductive cyclization. In the case of this compound, this process leads to the formation of 7-chlorooxindole. The reaction is initiated by the reduction of the nitro group to an amino group. This transformation is commonly achieved using various reducing agents, such as metals in acidic media (e.g., iron in acetic acid, zinc, or tin) or catalytic hydrogenation.

Once the 2-amino-3-chlorophenylacetic acid intermediate is formed, the amino group, being nucleophilic, attacks the electrophilic carbonyl carbon of the adjacent carboxylic acid side chain. This intramolecular condensation, or lactamization, results in the elimination of a water molecule and the formation of the five-membered lactam ring characteristic of the oxindole (B195798) structure. The chloro substituent at the 3-position of the starting material remains at the 7-position of the resulting oxindole. This synthetic strategy is a fundamental method for accessing substituted oxindoles, which are important scaffolds in medicinal chemistry.

Table 1: Common Reducing Agents for Nitro Group Reduction in Oxindole Synthesis

| Reducing Agent | Typical Conditions |

|---|---|

| Iron (Fe) powder | Acetic acid (AcOH), heat |

| Zinc (Zn) dust | Acidic medium (e.g., HCl, H₂SO₄) |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl |

Reductive amination typically describes the conversion of a carbonyl group to an amine. In the context of this compound, the term can be conceptualized as a tandem process where the nitro group is first reduced to an amine, which then engages in a reaction that forms a new C-N bond. The most relevant application for this compound is the intramolecular reductive amidation (lactamization) described in the synthesis of 7-chlorooxindole (Section 3.1.1.1).

From a broader perspective, if the nitro group of this compound is reduced to 2-amino-3-chlorophenylacetic acid, this intermediate amine can then, in principle, react with external aldehydes or ketones in a separate step. This would involve the formation of an imine or enamine, followed by reduction to yield a more complex amine product, though this falls under intermolecular reactions rather than the direct reactivity of the starting compound itself. The primary and most direct "reductive amination" pathway for this compound remains its intramolecular cyclization to a lactam.

The nitro group is a strong electron-withdrawing group, and its presence ortho to the chlorine atom in this compound significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). ambeed.comlibretexts.orgdoubtnut.com This activation occurs because the nitro group can stabilize the negative charge of the intermediate formed during the reaction through resonance. doubtnut.com

The SNAr mechanism proceeds via a two-step addition-elimination sequence. First, a nucleophile attacks the carbon atom bearing the chloro substituent (the ipso-carbon). This attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. mdpi.com A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride under these activated conditions. libretexts.org

Table 2: Factors Influencing SNAr Reactivity

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Electron-withdrawing groups | Increases rate | Stabilizes the negative charge of the Meisenheimer complex. doubtnut.comdoubtnut.com |

| Position of EWG | Ortho/Para > Meta | Allows for direct resonance stabilization of the intermediate. |

| Nucleophile Strength | Stronger nucleophile increases rate | The nucleophilic attack is typically the rate-determining step. libretexts.org |

Aryl halides that are unreactive towards traditional SNAr conditions can sometimes undergo substitution via a radical-nucleophilic substitution mechanism, known as SRN1 (Substitution, Radical-Nucleophilic, Unimolecular). organicreactions.orgdalalinstitute.com This multi-step chain reaction is initiated by the transfer of an electron to the substrate, often from a solvated electron or via photochemical stimulation, to form a radical anion. youtube.com

For this compound, the SRN1 pathway would proceed as follows:

Initiation: An electron is transferred to the molecule to form a radical anion.

Propagation:

The radical anion fragments, losing a chloride ion to form an aryl radical.

This aryl radical then reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its extra electron to a new molecule of the starting material, forming the substitution product and propagating the chain. dalalinstitute.com

While the nitro group is an excellent electron acceptor and can facilitate the initial electron transfer, SRN1 reactions are generally less common for aryl halides that are already highly activated for the SNAr mechanism. However, under specific conditions, such as with certain nucleophiles or under photostimulation, this pathway can become competitive.

Reductive Transformations and Cyclization Reactions

Reactivity of the Chloro Substituent

The primary reactivity of the chloro substituent in this compound is as a leaving group in nucleophilic aromatic substitution reactions. Halogenoarenes are generally unreactive towards nucleophilic substitution compared to halogenoalkanes because the C-Cl bond is strengthened by partial double-bond character due to resonance with the benzene ring. savemyexams.com

However, as detailed in Section 3.1.2, the strong electron-withdrawing effect of the ortho-nitro group overcomes this inherent lack of reactivity. doubtnut.com The nitro group makes the carbon atom attached to the chlorine significantly more electrophilic and stabilizes the intermediate formed upon nucleophilic attack. Therefore, the chloro group in this specific molecule is readily displaced by a variety of nucleophiles under relatively mild conditions, a reaction that is central to the derivatization of this compound.

Nucleophilic Substitution Reactions

The presence of a nitro group ortho to the chlorine atom on the phenyl ring significantly influences the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. Generally, aryl halides are resistant to nucleophilic attack. However, the strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it towards nucleophilic substitution. youtube.com This activation is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group (in this case, the chloride ion).

The mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The nitro group at the ortho position effectively stabilizes the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction. youtube.com

A variety of nucleophiles can displace the chloride in this compound. These reactions typically require heat and sometimes a basic catalyst to facilitate the departure of the leaving group.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium hydroxide | 3-Hydroxy-2-nitrophenylacetic acid |

| Alkoxide | Sodium methoxide | 3-Methoxy-2-nitrophenylacetic acid |

| Amine | Ammonia | 3-Amino-2-nitrophenylacetic acid |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-2-nitrophenylacetic acid |

This table presents hypothetical products based on established principles of nucleophilic aromatic substitution on activated aryl halides.

Cross-Coupling Reactions for C-C and C-N Bond Formation

The chloro-substituted phenyl ring of this compound serves as a suitable electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org While aryl chlorides are generally less reactive than aryl bromides or iodides, advancements in ligand design have enabled their effective use in Suzuki-Miyaura couplings. For a substrate like this compound, the use of electron-rich, bulky phosphine ligands is often necessary to promote the oxidative addition of the aryl chloride to the palladium(0) center, which is a crucial step in the catalytic cycle. nih.gov

The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Illustrative Suzuki-Miyaura Reactions of this compound

| Boronic Acid | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | 3-Phenyl-2-nitrophenylacetic acid |

| 4-Methoxyphenylboronic acid | Pd2(dba)3 / XPhos | Cs2CO3 | 3-(4-Methoxyphenyl)-2-nitrophenylacetic acid |

| Thiophene-2-boronic acid | PdCl2(dppf) | Na2CO3 | 3-(Thiophen-2-yl)-2-nitrophenylacetic acid |

This table provides representative examples of potential Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction with aryl chlorides can be challenging but is achievable with appropriate catalyst systems, often employing sterically hindered phosphine ligands. jk-sci.com

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to form the aryl amine product and regenerate the Pd(0) catalyst. chemeurope.com

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Product |

| Aniline (B41778) | Pd(OAc)2 / BINAP | NaOt-Bu | 3-(Phenylamino)-2-nitrophenylacetic acid |

| Morpholine | Pd2(dba)3 / RuPhos | LHMDS | 3-Morpholino-2-nitrophenylacetic acid |

| n-Butylamine | PdCl2(amphos) | K3PO4 | 3-(Butylamino)-2-nitrophenylacetic acid |

This table illustrates potential Buchwald-Hartwig amination products.

Transformations Involving the Acetic Acid Moiety

Decarboxylation Reactions and Mechanisms

The decarboxylation of phenylacetic acids, particularly those bearing electron-withdrawing substituents, can be induced under certain conditions. The nitro group in this compound acts as a strong electron-withdrawing group, which can facilitate decarboxylation. stackexchange.com This reaction typically proceeds through the formation of a carbanion intermediate at the benzylic position upon loss of carbon dioxide. The stability of this carbanion is crucial for the reaction to occur. The adjacent nitro-substituted aromatic ring can stabilize the negative charge through resonance and inductive effects.

Acid-catalyzed decarboxylation is a plausible pathway, where protonation of the nitro group can further enhance its electron-withdrawing ability, promoting the cleavage of the C-C bond. stackexchange.com Thermal decarboxylation may also be possible, although it might require high temperatures. The expected product of decarboxylation would be 2-chloro-1-methyl-3-nitrobenzene.

Condensation Reactions and Carbanion Chemistry of the Methylene (B1212753) Group

The methylene group in this compound is activated by both the adjacent carboxylic acid group and the 3-chloro-2-nitrophenyl ring. This activation makes the methylene protons acidic and susceptible to deprotonation by a base to form a carbanion. This carbanion can then act as a nucleophile in various condensation reactions.

A notable example is the Knoevenagel condensation, where an active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst (often an amine) to form a new C=C bond. acs.org In the case of this compound, condensation with an aldehyde would lead to the formation of a substituted acrylic acid derivative, followed by potential decarboxylation depending on the reaction conditions.

Table 4: Potential Knoevenagel Condensation of this compound

| Aldehyde | Base | Intermediate Product | Final Product (after potential decarboxylation) |

| Benzaldehyde | Piperidine | 2-(3-Chloro-2-nitrophenyl)-3-phenylacrylic acid | (E)-1-Chloro-2-nitro-3-styrylbenzene |

| Formaldehyde | Diethylamine | 2-(3-Chloro-2-nitrophenyl)acrylic acid | 1-Chloro-2-nitro-3-vinylbenzene |

This table illustrates the expected products of Knoevenagel condensation.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid group of this compound readily undergoes standard transformations to form esters and amides, which are valuable for modifying the compound's physical and biological properties.

Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Table 5: Fischer Esterification of this compound

| Alcohol | Acid Catalyst | Ester Product |

| Methanol | H2SO4 | Methyl 2-(3-chloro-2-nitrophenyl)acetate |

| Ethanol | HCl | Ethyl 2-(3-chloro-2-nitrophenyl)acetate |

| Isopropanol | p-Toluenesulfonic acid | Isopropyl 2-(3-chloro-2-nitrophenyl)acetate |

This table provides examples of esters derived from this compound.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (DCC). libretexts.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide.

Table 6: DCC-Mediated Amidation of this compound

| Amine | Coupling Reagent | Amide Product |

| Ammonia | DCC | 2-(3-Chloro-2-nitrophenyl)acetamide |

| Aniline | DCC | N-Phenyl-2-(3-chloro-2-nitrophenyl)acetamide |

| Diethylamine | DCC | N,N-Diethyl-2-(3-chloro-2-nitrophenyl)acetamide |

This table showcases potential amide derivatives synthesized from this compound.

Biological and Biomedical Research Applications of 3 Chloro 2 Nitrophenylacetic Acid and Its Derivatives

Precursor in Medicinal Chemistry

The structure of 3-Chloro-2-nitrophenylacetic acid makes it a valuable starting material for creating more complex molecules. Phenylacetic acid derivatives are core components of many drugs, and the nitro and chloro substituents provide handles for a variety of chemical transformations. researchgate.net

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound serves as a foundational block for synthesizing pharmaceutical intermediates. A key reaction for nitrophenylacetic acids is the reduction of the nitro group to an amine. This newly formed aniline (B41778) can then undergo intramolecular cyclization to form a lactam, a heterocyclic ring system that is a cornerstone of many active pharmaceutical ingredients (APIs). wikipedia.org

For instance, the related compound 2-nitrophenylacetic acid is a known precursor in the synthesis of quindoline (B1213401), whose derivatives have been explored for various therapeutic effects. wikipedia.org A similar pathway can be envisioned for this compound, which upon reduction and cyclization, would yield chloro-substituted oxindole (B195798) derivatives. These oxindoles are important intermediates in the synthesis of a wide range of biologically active compounds.

One of the most well-known drugs containing a phenylacetic acid moiety is Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). osf.ioresearchgate.net While the common industrial synthesis of Diclofenac starts from different precursors like 2-chlorobenzoic acid and 2,6-dichloroaniline, alternative synthetic routes often involve the use of nitrophenylacetic acid derivatives. osf.iochemistryviews.org For example, a patented method describes the synthesis of Diclofenac starting from o-nitrophenylacetic acid, which is first hydrogenated to o-aminophenylacetic acid and then undergoes several steps to yield the final product. justia.comgoogle.com This highlights the role of nitrophenylacetic acids as key intermediates in the synthesis of important APIs.

Development of Anti-Inflammatory and Analgesic Agents

The phenylacetic acid scaffold is a well-established pharmacophore for anti-inflammatory and analgesic agents. nih.gov The potential for this compound to be converted into indole (B1671886) derivatives is particularly relevant in this context. Indole and its derivatives are known to possess significant anti-inflammatory and analgesic properties. sphinxsai.comnih.gov

The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the inflammatory cascade. nih.govchemrxiv.org For example, indole-3-acetic acid has been shown to alleviate inflammatory responses by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory effects. mdpi.com Research on novel indole-based thiosemicarbazone derivatives has demonstrated their ability to inhibit COX-2 and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net Given that this compound can serve as a precursor to chloro-substituted indoles, it represents a promising starting point for the discovery of new anti-inflammatory and analgesic drugs.

Discovery of Anticancer Agents and Their Derivatives

Heterocyclic compounds derived from precursors like this compound are a major focus of anticancer drug discovery. nih.govijper.orgresearchgate.net The indole nucleus, which can be synthesized from this compound, is a "privileged structure" in medicinal chemistry, appearing in numerous anticancer agents. researchgate.net

Derivatives of the related 2-nitrophenylacetic acid, such as quindolines, have been investigated as potential anticancer agents. wikipedia.org Furthermore, other heterocyclic systems built upon similar chloro-nitrophenyl structures have shown significant cytotoxic activity. For example, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones demonstrated potent antimitotic activity against a panel of human cancer cell lines, including leukemia, colon cancer, and melanoma. mdpi.com Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues also reported significant anticancer activity. chemsrc.com These findings underscore the potential of using this compound to generate novel heterocyclic compounds with anticancer properties.

Below is a table summarizing the anticancer activity of some heterocyclic derivatives containing chloro and nitro-phenyl motifs.

| Compound Class | Cancer Cell Lines | Activity (e.g., GI50, IC50) |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | GI50 < 0.02 μM |

| 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | CNS (SNB-19), Lung (NCI-H460) | PGI = 65.12% (SNB-19) |

Note: PGI refers to Percent Growth Inhibition. This data is for structurally related compounds, not direct derivatives of this compound.

Synthesis of Antimicrobial Compounds (Antibacterial and Antifungal)

The search for new antimicrobial agents is a critical area of research, and heterocyclic compounds are a rich source of such agents. nih.gov The structural components of this compound are found in various antimicrobial compounds. The presence of a halogen atom, like chlorine, in a molecule can often enhance its biological activity. mdpi.com

For example, 3-chloro monocyclic β-lactams are known to have potent antibacterial and antimicrobial activity. mdpi.com While the synthesis of these compounds often follows different routes, the underlying principle of incorporating a chloro-substituted aromatic ring into a heterocyclic structure is relevant. Similarly, nitro-heteroaromatic compounds, such as nitrothiazoles and nitrofurans, are used as antimicrobial agents. nih.govnih.gov Research on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has yielded compounds with significant activity against Mycobacterium tuberculosis. mdpi.com These examples suggest that derivatives of this compound, particularly those that form heterocyclic systems, could be promising candidates for new antimicrobial drugs.

Biochemical Research Tools

Beyond its role as a precursor in drug synthesis, this compound and its derivatives can be valuable tools in biochemical research, particularly in the study of enzymes.

Studies on Enzyme Inhibition Mechanisms

The derivatives of this compound are potential candidates for studying enzyme inhibition mechanisms. The ability of small molecules to inhibit the function of specific enzymes is fundamental to the action of many drugs. nih.gov

Derivatives of the related 2-nitrophenylacetic acid, such as quindolines, are known to act as enzyme inhibitors. wikipedia.org The variety of heterocyclic structures that can be synthesized from this compound offers a range of scaffolds that can be tailored to interact with the active sites of different enzymes. For instance, indole derivatives have been shown to inhibit enzymes like COX and LOX, which are involved in inflammation. researchgate.net By systematically modifying the structure of derivatives of this compound, researchers can probe the structure-activity relationships that govern enzyme binding and inhibition, leading to a better understanding of enzyme function and the design of more potent and selective inhibitors.

Investigation of Protein Interactions and Modulation of Biochemical Pathways

The unique combination of a carboxylic acid, a nitro group, and a chlorine atom on an aromatic ring suggests that this compound and its derivatives are prime candidates for interaction with biological macromolecules, including the potential to act as enzyme inhibitors and modulators of cellular pathways.

Research into structurally related compounds supports this potential. For instance, derivatives of the parent compound, 2-nitrophenylacetic acid, serve as crucial precursors in the synthesis of complex heterocyclic molecules like quindoline. wikipedia.org While quindoline itself has limited direct applications, its modified derivatives have been investigated as potent enzyme inhibitors. wikipedia.org The synthesis process often involves the reduction of the nitro group to an amine, which can then participate in cyclization reactions to form these biologically active structures.

A more direct example of a nitro-containing acid inhibiting a specific enzyme is found in the study of 3-nitropropionate (3-NP), a structural analog of the Krebs cycle intermediate, succinate. 3-NP is a powerful time-dependent inhibitor of isocitrate lyase (ICL), an enzyme crucial for the glyoxylate (B1226380) cycle in microorganisms. nih.gov The inhibitory mechanism is particularly insightful:

Near neutral pH, the 3-NP nitroalkane exists in equilibrium with its nitronate conjugate base.

This nitronate is believed to be the active form of the inhibitor, binding to the enzyme's active site.

Within the active site, the nitronate is protonated to form a nitronic acid, which is a highly electrophilic species.

This electrophilic intermediate then reacts with a nucleophilic cysteine residue in the active site, forming a stable covalent thiohydroximate adduct. nih.gov

This detailed mechanism, where a nitro group is activated to covalently modify an enzyme, provides a strong model for how this compound could potentially interact with and inhibit specific protein targets, particularly enzymes with reactive cysteine residues in their active sites. The presence of the electron-withdrawing chloro group could further influence the electronic properties of the nitro group and the aromatic ring, potentially modulating such interactions.

Table 1: Examples of Biological Activity in Related Nitro-Compounds

| Compound/Derivative Class | Type of Activity | Target/Mechanism |

|---|---|---|

| Derivatives of 2-Nitrophenylacetic acid | Precursors to Enzyme Inhibitors | Serve as building blocks for quindoline derivatives which can inhibit enzymes. wikipedia.org |

| 3-Nitropropionate (3-NP) | Covalent Enzyme Inhibition | Inhibits Isocitrate Lyase (ICL) by forming a thiohydroximate adduct with an active-site cysteine. nih.gov |

| General Nitro-aromatic compounds | Various Pharmacological Effects | Studied for antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl) derivatives | Antibacterial Activity | Derivatives containing a 3-chloro azetidinone ring show activity against various bacterial strains. mdpi.comresearchgate.net |

Application in Agrochemical Research

The structural similarity of this compound to known herbicides and plant growth regulators is striking, suggesting a high potential for applications in agriculture.

Formulation of Herbicides and Pesticides

The core structure, phenylacetic acid (PAA), is a naturally occurring auxin, a class of plant hormones that regulate growth and development. nih.govresearchgate.net This fact is central to its agrochemical potential, as many of the most effective and widely used herbicides are "synthetic auxins." These molecules mimic natural auxins but are more stable or induce an overwhelmingly disruptive hormonal response in susceptible plants. mdpi.com

Evidence from closely related compounds strongly supports this application:

2-Nitrophenylacetic acid , the direct precursor differing only by the absence of the chlorine atom, has been used as a selective herbicide. wikipedia.org

4-Chloroindole-3-acetic acid , another chlorinated auxin analog, is registered as a non-conventional herbicide for controlling broadleaf weeds in turf. publications.gc.ca

Diphenyl ethers , also known as nitrophenyl ethers, are a recognized class of herbicides with both pre- and post-emergence activity against broadleaf weeds. purdue.edu

The formulation of this compound would likely follow the path of other synthetic auxin herbicides, such as 2,4-D, 2,4,5-T, and Triclopyr, which are used to control broadleaf weeds in grass crops, rangeland, and non-crop areas. wikipedia.orgwikipedia.orgnih.gov

Table 2: Examples of Phenylacetic Acid Analogs and Related Compounds in Herbicidal Formulations

| Compound/Class | Classification | Primary Use |

|---|---|---|

| 2-Nitrophenylacetic acid | Herbicide | Selective weed control. wikipedia.org |

| Phenylacetic Acid (PAA) | Natural Auxin | Basis for synthetic auxin herbicides. nih.govresearchgate.net |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Synthetic Auxin Herbicide | Broadleaf weed control; historically used in Agent Orange. wikipedia.org |

| Triclopyr | Synthetic Auxin Herbicide | Systemic control of woody plants and broadleaf weeds. wikipedia.orgnih.gov |

| 4-Chloroindole-3-acetic acid | Synthetic Auxin Herbicide | Control of dandelion, plantain, and other broadleaf weeds in turf. publications.gc.ca |

| Diphenyl ethers (Nitrophenyl ethers) | Herbicide Class | Control of broadleaf weeds. purdue.edu |

Modification of Biological Pathways in Target Organisms for Agricultural Control

The primary mechanism by which this compound would likely function as a herbicide is through the disruption of hormonal pathways that govern plant growth. As a synthetic auxin, it would interfere with the normal auxin signaling cascade.

In target plants, natural auxins like indole-3-acetic acid (IAA) and phenylacetic acid (PAA) control cell division, elongation, and differentiation in a highly regulated manner. nih.gov Synthetic auxins, however, are typically more resistant to degradation by the plant. When applied, they cause a massive hormonal overdose. This leads to a cascade of destructive events:

Uncontrolled Growth: The herbicide stimulates rapid, unsustainable, and disorganized cell elongation and division. This results in classic symptoms like leaf and stem twisting (epinasty), and callus formation.

Disruption of Vascular Tissues: The chaotic growth damages the phloem and xylem, which are critical for transporting sugars and water throughout the plant. This disruption effectively starves the roots and dehydrates the leaves.

Ethylene (B1197577) Production: A well-documented effect of auxin overdose is the stimulation of ethylene biosynthesis. publications.gc.ca Ethylene is another plant hormone that, in abnormally high concentrations, promotes senescence (aging), chlorosis (loss of chlorophyll), and abscission (leaf drop), further contributing to the plant's decline and death. The herbicidal action of 4-chloroindole-3-acetic acid is thought to be directly linked to inducing these abnormal ethylene levels. publications.gc.ca

By acting as a persistent and overwhelming mimic of a natural hormone, this compound would modify fundamental biological pathways, turning the plant's own growth regulatory system into a mechanism of self-destruction. This mode of action provides selectivity, as the physiological differences between broadleaf plants (dicots) and grasses (monocots) often make the former far more susceptible to synthetic auxins.

Environmental Fate and Degradation Studies of Nitroaromatic Phenylacetic Acids

Abiotic Degradation Pathways

Photolytic Degradation under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of compounds by photons from sunlight. For aromatic compounds, the presence of chromophores—parts of a molecule that absorb light—is crucial. The nitro group (-NO2) and the phenyl ring in 3-Chloro-2-nitrophenylacetic acid are strong chromophores, suggesting a potential for photodegradation.

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is a key factor in its persistence in aquatic environments. The this compound molecule contains a carboxylic acid group, which is generally stable to hydrolysis under neutral environmental pH conditions.

However, the presence of the chloro and nitro substituents on the phenyl ring can influence the electronic properties of the molecule and potentially affect the stability of the acetic acid side chain, although significant hydrolysis of the carbon-carbon bond of the side chain is unlikely. The carbon-chlorine bond on the aromatic ring is also generally resistant to simple hydrolysis under typical environmental conditions. Therefore, it is anticipated that this compound would exhibit a high degree of hydrolytic stability.

Biotic Degradation Mechanisms

The primary route for the ultimate breakdown of many organic pollutants in the environment is through the metabolic activities of microorganisms. This biotic degradation is a critical process for environmental remediation.

Microbial Degradation Pathways in Soil and Aquatic Environments

The biodegradation of chlorinated and nitrated aromatic compounds has been the subject of extensive research. Microorganisms in soil and water can utilize these compounds as a source of carbon and energy, leading to their complete mineralization to carbon dioxide, water, and inorganic ions.

Given its structure, the microbial degradation of this compound is likely to proceed through initial enzymatic attacks on the aromatic ring or the side chain. Based on studies of similar compounds, potential initial steps could involve:

Dioxygenation: An initial attack by a dioxygenase enzyme could introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol. This is a common strategy for activating aromatic rings for further degradation.

Dehalogenation: A dehalogenase could remove the chlorine atom, a critical step in detoxifying the compound.

Reduction of the nitro group: The nitro group could be reduced to a hydroxylamino or amino group, which can then be removed.

Side-chain oxidation: The acetic acid side chain could be a point of initial enzymatic attack.

Following these initial transformations, the resulting intermediates would likely be channeled into central metabolic pathways, such as the Krebs cycle.

Identification of Microbial Strains with Degradative Capabilities

While no microbial strains have been specifically isolated for their ability to degrade this compound, numerous studies have identified bacteria capable of degrading structurally related compounds. Strains of the genus Pseudomonas are frequently implicated in the degradation of chlorinated and nitrated aromatic compounds. For example, Pseudomonas species have been shown to degrade various chlorophenols, nitrophenols, and chlorobenzoates. It is highly probable that microbial communities in contaminated environments contain strains with the genetic potential to degrade this compound.

Table 1: Examples of Microbial Genera with Known Degradative Capabilities for Related Aromatic Compounds

| Microbial Genus | Related Compound(s) Degraded | Environment of Isolation |

| Pseudomonas | Chlorophenols, Nitrophenols, Chlorobenzoates | Soil, Wastewater |

| Burkholderia | Nitrophenols, Chlorinated compounds | Soil |

| Arthrobacter | Chlorinated compounds | Soil |

| Rhodococcus | Nitrated aromatic compounds | Contaminated sites |

This table is illustrative and based on the degradation of compounds structurally similar to this compound.

Advanced Analytical Methodologies for Research on 3 Chloro 2 Nitrophenylacetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating and measuring "3-Chloro-2-nitrophenylacetic acid" in various matrices. High-Performance Liquid Chromatography (HPLC) is the premier technique for its quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the analysis of its potential metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for achieving accurate and reproducible quantification of "this compound". This process involves the careful optimization of the mobile phase and column chemistry, followed by a thorough method validation.

The selection of an appropriate stationary phase and mobile phase is the foundation of a successful HPLC separation. For a polar aromatic compound like "this compound", reversed-phase HPLC is the most common approach.

Column Chemistry: A C18 column is a typical first choice, offering a good balance of retention for both polar and nonpolar compounds. nih.gov The selection of a specific C18 column can be further refined based on factors like particle size (typically 3 or 5 µm for standard HPLC) and end-capping to minimize peak tailing. nih.gov

Mobile Phase Composition: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. basicmedicalkey.com For acidic compounds like "this compound", controlling the pH of the mobile phase is crucial for achieving good peak shape and retention. arctomsci.com This is usually accomplished by adding a buffer or an acid to the aqueous portion of the mobile phase. sigmaaldrich.com

A common starting point for method development would be a gradient elution using a mobile phase of acetonitrile and water, with a small amount of an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group. sielc.comsielc.com The gradient would typically start with a lower concentration of the organic modifier and increase over the course of the analysis to ensure the elution of the compound of interest with a good peak shape and within a reasonable time. The detection is typically carried out using a UV detector, as the aromatic ring and nitro group in the molecule are strong chromophores. chromatographyonline.com

A summary of typical starting parameters for HPLC method development is presented in Table 1.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10-20% B, increase to 80-90% B over 10-15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-30 °C |

| Detection | UV at a wavelength determined by the compound's maximum absorbance (e.g., 254 nm) |

| Injection Vol. | 10-20 µL |

| This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound based on common practices for similar aromatic carboxylic acids. |

Once the HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose. chromatographyonline.com Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include the Limit of Detection (LOD), Limit of Quantification (LOQ), precision, and accuracy. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified with acceptable accuracy and precision. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). sigmaaldrich.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies. sigmaaldrich.com

A representative summary of validation parameters for an HPLC method for a similar aromatic carboxylic acid is shown in Table 2.

| Validation Parameter | Typical Acceptance Criteria | Example Value |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |

| Precision (RSD%) | ≤ 2% | 1.5% |

| Accuracy (Recovery%) | 98-102% | 99.5% |

| This table provides illustrative validation parameters for an HPLC method for an aromatic carboxylic acid, based on typical values found in the literature. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

GC-MS is a powerful technique for the identification of metabolites of "this compound". Due to the polar nature and low volatility of carboxylic acids, derivatization is a necessary step to make them amenable to GC analysis. thermofisher.com This process converts the polar functional groups into less polar, more volatile derivatives. researchgate.net

Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents such as pentafluorobenzyl bromide (PFBBr). thermofisher.comresearchgate.net The choice of derivatization agent depends on the specific metabolites being targeted and the desired sensitivity of the analysis.

Once derivatized, the sample is injected into the gas chromatograph, where the metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification. The fragmentation patterns observed in the mass spectrum are unique to each compound and can be used to elucidate the structure of unknown metabolites.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of "this compound" and can also be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of the molecular structure of organic compounds. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For "this compound", the ¹H NMR spectrum would be expected to show signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons.

Based on the analysis of similar structures, a predicted set of NMR data for "this compound" is presented in Table 3.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.2 | 120 - 140 |

| Methylene (-CH₂) | ~3.8 | ~40 |

| Carboxylic Acid (-COOH) | >10 (often not observed) | ~175 |

| C-Cl | - | ~135 |

| C-NO₂ | - | ~150 |

| This table presents predicted NMR chemical shift ranges for this compound based on known data for structurally related compounds. Actual experimental values may vary. |

Mass Spectrometry (LC-MS, UPLC-MS) for Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful analytical techniques essential for the separation, identification, and quantification of chemical compounds in complex mixtures. researchgate.net These methods are particularly suited for the analysis of this compound, offering high sensitivity and selectivity, which are critical for trace analysis in various matrices. lcms.czslu.se

The fundamental principle involves two main stages. Initially, the sample is injected into the liquid chromatograph, where the components are separated based on their affinity for a stationary phase (packed into a column) and a mobile phase that flows through it. nih.gov UPLC, an advancement over traditional LC (or HPLC), utilizes smaller particle sizes in the column stationary phase (<2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity. slu.senih.gov For a compound like this compound, a reversed-phase column, such as an Acquity UPLC HSS T3, is often effective for separation. slu.se

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Here, it undergoes ionization, where the molecules are converted into gas-phase ions. Common ionization techniques for this type of analysis include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). researchgate.netlcms.cz The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). This process generates a mass spectrum that provides a molecular fingerprint, allowing for the unambiguous identification of the compound. For quantitative analysis, tandem mass spectrometry (MS/MS) is frequently employed, where specific precursor ions are selected and fragmented to produce characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM), which significantly enhances sensitivity and reduces matrix interference. nih.goveurl-pesticides.eu

The application of these methodologies allows for the detection of this compound at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it invaluable for metabolic studies, environmental monitoring, and quality control. researchgate.net

Table 1: Typical Parameters for LC-MS/UPLC-MS Analysis

| Parameter | Description | Typical Setting |

| Chromatography System | The instrument used for separation. | UPLC or HPLC system slu.senih.gov |

| Column | The stationary phase used for separation. | Reversed-phase C18 or HSS T3 (e.g., 100 x 2.1 mm, 1.8 µm) slu.se |

| Mobile Phase A | The aqueous component of the eluent, often with an additive. | Water with 0.1% formic acid or acetic acid lcms.czlcms.cz |

| Mobile Phase B | The organic component of the eluent. | Acetonitrile or Methanol lcms.czlcms.cz |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2 - 0.4 mL/min for UPLC nih.gov |

| Ionization Mode | The method used to create ions from the analyte. | ESI (Negative or Positive Ion Mode) or APCI researchgate.netlcms.cz |

| Detection Mode | The method used for mass analysis. | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) nih.gov |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. utdallas.edu The method is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular fingerprint. wiley.com

For this compound, IR spectroscopy can confirm the presence of its key structural features: a carboxylic acid group, a nitro group, a carbon-chlorine bond, and a substituted aromatic ring. Each of these groups produces characteristic absorption bands in the IR spectrum. libretexts.orglibretexts.org

Carboxylic Acid (–COOH): This group gives rise to two very distinct signals. A very broad absorption band typically appears in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration. libretexts.org Additionally, a sharp and intense absorption band corresponding to the carbonyl (C=O) stretch is observed between 1690 and 1760 cm⁻¹. libretexts.orgmasterorganicchemistry.com

Nitro Group (–NO₂): Aromatic nitro compounds display two characteristic stretching vibrations. The asymmetric stretch results in a strong band between 1550 and 1475 cm⁻¹, while the symmetric stretch produces a medium-to-strong band in the 1360-1290 cm⁻¹ region. libretexts.org

Aromatic Ring (C₆H₃): The presence of the benzene ring is indicated by several bands. C-H stretching vibrations for sp²-hybridized carbons appear just above 3000 cm⁻¹. masterorganicchemistry.com Aromatic C=C stretching vibrations cause a series of bands in the 1450-1600 cm⁻¹ region.

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration typically results in a medium-to-strong absorption in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹. libretexts.orglibretexts.org

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, researchers can confirm the molecular structure and identify the functional groups of this compound. utdallas.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Band Characteristics |

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Sharp, Strong |

| Nitro Group | N–O Asymmetric Stretch | 1475 - 1550 | Strong |

| Nitro Group | N–O Symmetric Stretch | 1290 - 1360 | Medium-Strong |

| Aromatic Ring | C–H Stretch | > 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Haloalkane | C–Cl Stretch | 550 - 850 | Medium-Strong |

Application as Reference Standards in Analytical Chemistry

In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base for qualitative and quantitative analysis. scbt.com The purity and known identity of a reference standard are critical for ensuring the accuracy, reliability, and reproducibility of analytical results. scbt.com

This compound, when synthesized to a high degree of purity (e.g., ≥97%), serves as an essential reference standard for a variety of applications. sigmaaldrich.com

Method Validation: When developing new analytical methods, such as the LC-MS or UPLC-MS procedures described above, the reference standard is used to determine key validation parameters. These include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). slu.senih.gov

Instrument Calibration: It is used to create calibration curves, which are essential for quantifying the concentration of this compound in unknown samples. A series of solutions with known concentrations of the standard are analyzed to establish a response-concentration relationship.

Qualitative Identification: The reference standard provides the definitive retention time in chromatography and the characteristic mass spectrum or IR spectrum. By comparing the analytical data from an unknown sample to that of the reference standard, a positive identification can be made. wiley.com

Quality Control: In industrial settings, it can be used as a quality control standard to ensure that raw materials or finished products meet required specifications, or to monitor for its presence as a potential impurity or degradation product. scbt.com

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of 3-chloro-2-nitrophenylacetic acid is a promising starting point for the synthesis of new derivatives with potentially enhanced biological activities. The presence of the chloro and nitro groups on the phenyl ring, along with the acetic acid side chain, offers multiple sites for chemical modification.

Researchers are exploring the synthesis of novel heterocyclic compounds, such as 2-azetidinones (β-lactams), by reacting derivatives of phenylacetic acids with various reagents. For instance, the reaction of Schiff bases with chloroacetyl chloride can yield 3-chloro-2-azetidinones. mdpi.com These β-lactam rings are a key feature in many antibacterial drugs. By incorporating the this compound moiety into such structures, it may be possible to develop new antimicrobial agents. The synthesis of a series of 3-chloro-4-(substituted phenyl)-1-(4-nitrophenyl)azetidin-2-one derivatives has been achieved using microwave-assisted methods, which is considered a greener approach. researchgate.net

Furthermore, structure-activity relationship (SAR) studies are crucial in guiding the design of these new derivatives. SAR studies on related aryl acetamide (B32628) compounds have shown that electron-withdrawing groups, such as the nitro and chloro groups present in this compound, can be favorable for certain biological activities. nih.gov For example, in the development of antiproliferative agents targeting tubulin, 3-chloro-β-lactam derivatives have shown potent activity in breast cancer cells. mdpi.com The strategic placement and combination of different substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule, potentially leading to derivatives with improved potency and selectivity for specific biological targets.

Exploration of New Mechanistic Pathways in Chemical Reactions

Understanding the mechanistic pathways of reactions involving this compound is fundamental to controlling reaction outcomes and developing novel synthetic methodologies. The interplay between the electron-withdrawing nitro group and the ortho-positioned chloro and acetic acid groups can lead to interesting and potentially unique reactivity.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms. For instance, DFT has been used to investigate the reaction between thiouracil and chloroacetic acid, revealing the activation energies for different reaction paths. ijnc.ir Similar computational approaches could be applied to reactions of this compound to elucidate transition states and predict the most favorable reaction pathways.

The reductive cyclization of 2-nitrophenylacetic acid derivatives is a well-known method for synthesizing various heterocyclic compounds, including lactams and hydroxamic acids, which are precursors to biologically active molecules. wikipedia.org Investigating the reductive cyclization of this compound could lead to the formation of novel chlorinated heterocyclic systems. The presence of the chloro group could influence the regioselectivity of the cyclization and the properties of the resulting products.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and biological activities before a compound is ever synthesized. For this compound and its potential derivatives, computational methods can accelerate the discovery and optimization process.

Molecular docking studies can be used to predict the binding affinity of designed derivatives to specific biological targets, such as enzymes or receptors. nih.govnih.gov This in silico screening can help prioritize which compounds to synthesize and test experimentally. For example, docking studies have been successfully used to evaluate the potential of 2-thioxothiazolidin-4-one derivatives as PPAR-γ regulators for the treatment of diabetes. manipal.edu Similar studies could be performed on derivatives of this compound to explore their potential as therapeutic agents for various diseases.

Density Functional Theory (DFT) calculations can be employed to determine the geometric and electronic properties of this compound and its derivatives. manipal.eduresearchgate.net These calculations provide information about bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for understanding its reactivity and interactions with other molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which can be calculated using DFT, provides insights into the chemical reactivity and stability of the molecule. manipal.edu

Development of Targeted Therapeutic or Agrochemical Applications

The inherent chemical properties of this compound and its analogs suggest potential applications in both medicine and agriculture. The development of targeted therapies and specialized agrochemicals represents a significant area for future research.